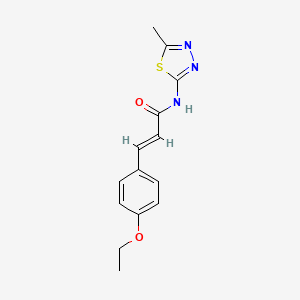![molecular formula C14H10F3NO3S B5633014 N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5633014.png)
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide, also known as TAK-659, is a highly selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide leads to the suppression of B-cell activation, proliferation, and survival. N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide also inhibits the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has been shown to have potent and selective inhibition of BTK in preclinical studies. Inhibition of BTK by N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide leads to the suppression of B-cell activation, proliferation, and survival. N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide also inhibits the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. In addition, N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
実験室実験の利点と制限
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has several advantages for laboratory experiments. It is a highly selective and potent inhibitor of BTK, with good pharmacokinetic properties. N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to using N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide in laboratory experiments. It is a synthetic compound, which may limit its availability and increase its cost. In addition, the long-term safety and efficacy of N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide in humans are not yet fully known.
将来の方向性
There are several potential future directions for research on N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide. One direction is to evaluate its efficacy and safety in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is to investigate its potential use in combination with other therapies, such as chemotherapy and immunotherapy. Further studies are also needed to understand the long-term safety and efficacy of N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide in humans, as well as its potential use in other diseases and conditions.
合成法
The synthesis of N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide involves several steps, including the preparation of starting materials, coupling reactions, and purification steps. The most common method for synthesizing N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with various reagents to obtain the final product.
科学的研究の応用
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has shown potent and selective inhibition of BTK, leading to the suppression of B-cell proliferation and survival. N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. These findings suggest that N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide may be a promising therapeutic agent for the treatment of these diseases.
特性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c15-14(16,17)8-2-1-3-9(6-8)18-13(19)12-11-10(7-22-12)20-4-5-21-11/h1-3,6-7H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPBORWTUDOVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

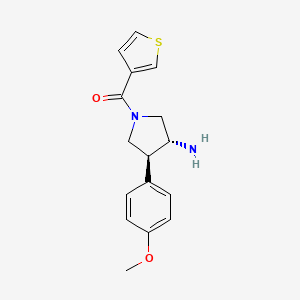
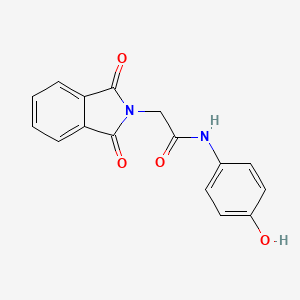
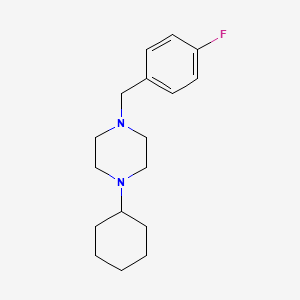
![3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5632949.png)
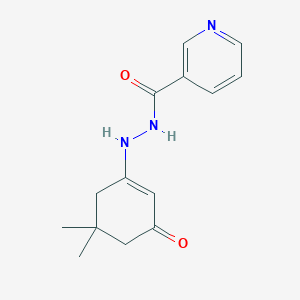
![4-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5632964.png)
![N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide](/img/structure/B5632975.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5632981.png)
![N-(2-furylmethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5632995.png)
![N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5633002.png)
![9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633007.png)

![6-chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5633031.png)
